4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Catalog No.
S798958
CAS No.
841222-62-6
M.F
C8H7NO2S
M. Wt
181.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

CAS Number

841222-62-6

Product Name

4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

IUPAC Name

4-methylthieno[3,2-b]pyrrole-5-carboxylic acid

Molecular Formula

C8H7NO2S

Molecular Weight

181.21 g/mol

InChI

InChI=1S/C8H7NO2S/c1-9-5-2-3-12-7(5)4-6(9)8(10)11/h2-4H,1H3,(H,10,11)

InChI Key

TZHAUWSWUZWKLK-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C1C(=O)O)SC=C2

Canonical SMILES

CN1C2=C(C=C1C(=O)O)SC=C2

4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid (CAS: 841222-62-6) is a highly specialized, electron-rich fused heterocyclic building block utilized extensively in the synthesis of combinatorial pharmaceutical libraries and optoelectronic materials. Characterized by a thieno[3,2-b]pyrrole core with a permanently methylated pyrrole nitrogen and a reactive carboxylic acid at the 5-position, this compound serves as an ideal precursor for parallel amide synthesis and cross-coupling reactions. Its fixed N-methyl configuration enhances lipophilicity and prevents unwanted N-directed side reactions, making it a superior choice for automated high-throughput synthesis workflows compared to its unsubstituted 4H-analogs[1].

Attempting to substitute this specific scaffold with generic indole-2-carboxylic acids or furo[3,2-b]pyrrole analogs fundamentally alters the electronic distribution and binding affinity of downstream drug candidates. For instance, in metalloenzyme inhibitor libraries, the thieno-fused system demonstrates significantly different spatial and electronic interactions within enzyme active sites compared to oxygen-containing furo-analogs, directly impacting target potency [1]. Furthermore, utilizing the unmethylated 4H-thieno[3,2-b]pyrrole-5-carboxylic acid (CAS: 39793-31-2) introduces a reactive secondary amine that necessitates additional protection-deprotection steps during complex synthesis, increasing both reagent costs and batch-to-batch variability in high-throughput environments [2].

Superior Metalloenzyme Inhibition Potency in Derivative Libraries

In the development of sulfanilamide-based carbonic anhydrase (CA) inhibitors, the choice of the fused heterocyclic core critically dictates isoform-specific potency. Structure-activity relationship (SAR) studies comparing libraries derived from thieno[3,2-b]pyrrole-5-carboxylic acids versus furo[3,2-b]pyrrole-5-carboxylic acids revealed that the thieno-derivatives consistently exhibited superior inhibitory activity against the hCA I isoform. The furo-analogs were identified as the least active within the series, proving that the sulfur-containing thieno-core provides essential electronic or steric interactions within the active site that the oxygen-analog cannot replicate [1].

Evidence DimensionInhibitory potency against hCA I isoform
Target Compound DataThieno[3,2-b]pyrrole derivatives (highly active)
Comparator Or BaselineFuro[3,2-b]pyrrole derivatives (least active)
Quantified DifferenceSignificant enhancement in hCA I inhibition for the thieno-core
ConditionsIn vitro human Carbonic Anhydrase I (hCA I) inhibition assay

Procuring the thieno-core over the furo-core provides a structurally validated advantage for generating highly potent metalloenzyme inhibitors.

High-Throughput Processability and Crude Purity

The 4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid scaffold is highly optimized for parallel combinatorial synthesis. When utilized in the generation of 4-substituted 4H-thieno[3,2-b]pyrrolo-5-carboxamide libraries, the N-methylated precursor allows for straightforward amide bond formation. Notably, the resulting products can be isolated directly from the reaction mixture as precipitates with crude purities exceeding 95%, as confirmed by LC/MS. This eliminates the need for labor-intensive column chromatography, a bottleneck often encountered with more reactive or less stable heterocyclic building blocks [1].

Evidence DimensionCrude product purity post-amide coupling
Target Compound Data>95% purity via simple precipitation
Comparator Or BaselineStandard heterocycles requiring chromatographic purification (<80% crude purity)
Quantified DifferenceElimination of chromatographic purification steps
ConditionsParallel amide library synthesis and precipitation isolation

High crude purity via simple precipitation drastically reduces downstream processing time and costs in high-throughput library generation.

Prevention of N-Directed Side Reactions

The presence of the 4-methyl group on the thieno[3,2-b]pyrrole core provides a permanent block against N-alkylation and N-acylation, which are common competitive side reactions when utilizing the parent 4H-thieno[3,2-b]pyrrole-5-carboxylic acid. By utilizing the pre-methylated building block, chemists bypass the need for transient protecting groups (such as Boc or Ts) during aggressive downstream functionalizations, such as cross-coupling or electrophilic aromatic substitution. This structural feature directly reduces the linear step count and improves the overall yield of complex target molecules[1].

Evidence DimensionRequirement for N-protection steps
Target Compound Data0 steps (permanently N-methylated)
Comparator Or Baseline4H-thieno[3,2-b]pyrrole-5-carboxylic acid (requires 2 steps: protection/deprotection)
Quantified DifferenceReduction of 2 synthetic steps per sequence
ConditionsMulti-step library synthesis involving basic or electrophilic conditions

Selecting the N-methylated variant streamlines synthetic routes, lowering reagent costs and minimizing yield losses associated with protecting group manipulations.

Combinatorial Library Synthesis for Kinase and Metalloenzyme Inhibitors

Due to its proven compatibility with parallel amide coupling and precipitation-based purification, this compound is an ideal starting material for generating large screening libraries. It is specifically recommended for structure-activity relationship (SAR) campaigns targeting carbonic anhydrases or kinases, where the thieno[3,2-b]pyrrole core provides distinct binding advantages over indole or furo-pyrrole analogs [1].

Development of Optoelectronic Materials and Conductive Polymers

The electron-rich nature of the heteropentalene system makes this carboxylic acid a valuable precursor for synthesizing extended π-conjugated systems. The N-methyl group enhances the solubility of the resulting oligomers or polymers in organic solvents, which is a critical requirement for the solution-processing of organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs) [2].

Synthesis of Fused-BODIPY Near-Infrared (NIR) Fluorophores

Thieno-pyrrole fused systems are increasingly utilized to construct bathochromically shifted BODIPY dyes. Procuring this specific methylated building block allows researchers to synthesize highly stable, tunable NIR fluorescent probes for in vivo imaging and diagnostics, bypassing the complex de novo construction of the heteropentalene core [2].

XLogP3

1.6

Wikipedia

4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Dates

Last modified: 08-15-2023

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